

An In-depth Technical Guide to the Thermochemical Properties of 2,5-Dinitroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermochemical properties of **2,5-Dinitroaniline**. The information is compiled from available scientific literature and databases to serve as a foundational resource for professionals in research and development. This document summarizes quantitative data, outlines relevant experimental methodologies, and presents visual representations of key chemical processes.

Core Thermochemical Properties

2,5-Dinitroaniline ($C_6H_5N_3O_4$) is a nitroaromatic compound with a molecular weight of 183.12 g/mol . Its thermochemical properties are crucial for understanding its stability, reactivity, and potential applications, particularly in energetic materials and as an intermediate in chemical synthesis.

Quantitative Data Summary

The experimentally determined thermochemical data for **2,5-Dinitroaniline** are summarized in the table below. It is important to note that a comprehensive set of experimental data for all thermochemical properties is not readily available in the public domain.



Property	Symbol	Value	Units	Reference
Standard Molar Enthalpy of Formation (solid)	ΔfH°solid	-44.4	kJ/mol	[1]
Standard Molar Enthalpy of Combustion (solid)	ΔcH°solid	-3031	kJ/mol	[1]
Melting Point	Tm	185-190	°C	[2]
Standard Molar Entropy (solid)	S°solid	Data not available	J/(mol·K)	
Molar Heat Capacity (solid)	Cp,solid	Data not available	J/(mol·K)	

Note: Values for Standard Molar Entropy and Molar Heat Capacity for **2,5-Dinitroaniline** have not been found in the surveyed literature. Researchers may need to perform experimental measurements or use computational estimation methods to determine these values.

Experimental Protocols

Detailed experimental protocols for the determination of the thermochemical properties of **2,5- Dinitroaniline** are not extensively published. However, based on the methods cited for this and related nitroaromatic compounds, the following generalized procedures are provided as a guide for researchers.

Combustion Calorimetry for Enthalpy of Formation and Combustion

The standard enthalpy of formation of **2,5-Dinitroaniline** was determined by Macharacek, Zacharov, et al. in 1962 using combustion calorimetry.[1] While the specific parameters of their experiment are not readily accessible, a general protocol for bomb calorimetry of a solid nitroaromatic compound is as follows:

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Objective: To determine the enthalpy of combustion and subsequently calculate the enthalpy of formation.

Apparatus:

- Isoperibol bomb calorimeter
- · Oxygen bomb
- · Pellet press
- Fuse wire (e.g., platinum or nickel-chromium)
- Crucible (e.g., silica or platinum)
- Calorimeter bucket with a known mass of water
- · High-precision thermometer
- Ignition unit

Procedure:

- Sample Preparation: A precisely weighed sample (typically 0.5 1.0 g) of 2,5-Dinitroaniline is pressed into a pellet.
- Bomb Assembly: The pellet is placed in the crucible. A fuse wire of known length and mass is attached to the ignition electrodes, with the wire in contact with the sample pellet. A small amount of water (e.g., 1 mL) is typically added to the bomb to ensure saturation of the internal atmosphere with water vapor, facilitating the conversion of nitrogen to nitric acid.
- Pressurization: The bomb is sealed and pressurized with high-purity oxygen to a pressure of approximately 30 atm.
- Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket containing a
 precisely known mass of water. The calorimeter is assembled with the stirrer and
 thermometer.



- Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded over a period of time to establish a baseline.
- Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
- Post-Reaction Analysis: After cooling, the bomb is depressurized, and the interior is rinsed
 with distilled water. The resulting solution is titrated with a standard base (e.g., NaOH) to
 determine the amount of nitric acid formed from the nitrogen in the sample. The length of the
 unburned fuse wire is measured.
- Calculations: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The gross heat of combustion of the 2,5-Dinitroaniline sample is then calculated from the temperature rise, accounting for the heat contributions from the fuse wire ignition and nitric acid formation. The standard enthalpy of combustion is then determined from the gross heat of combustion. The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

While specific DSC and TGA data for **2,5-Dinitroaniline** is not widely published, these techniques are essential for studying its thermal stability, melting behavior, and decomposition kinetics.

Objective: To determine the melting point, enthalpy of fusion, and thermal decomposition profile of **2,5-Dinitroaniline**.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Thermogravimetric Analyzer (TGA)
- Sample pans (e.g., aluminum, hermetically sealed for DSC; alumina for TGA)



• Inert gas supply (e.g., nitrogen, argon)

Generalized DSC Protocol:

- Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of 2,5-Dinitroaniline is placed in a DSC pan. The pan is hermetically sealed to prevent sublimation.
- Instrument Setup: An empty, sealed pan is used as a reference. The DSC cell is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min).
- Thermal Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a temperature range that encompasses the melting point and decomposition region (e.g., from room temperature to 400 °C).
- Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to
 determine the onset and peak temperatures of melting and decomposition. The area under
 the melting peak is integrated to calculate the enthalpy of fusion.

Generalized TGA Protocol:

- Sample Preparation: An accurately weighed sample (typically 5-10 mg) of 2,5-Dinitroaniline
 is placed in a TGA crucible.
- Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min).
- Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) through its decomposition range.
- Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperatures of maximum mass loss rates, and the mass of any residue.

Synthesis and Decomposition Pathways Synthesis of 2,5-Dinitroaniline

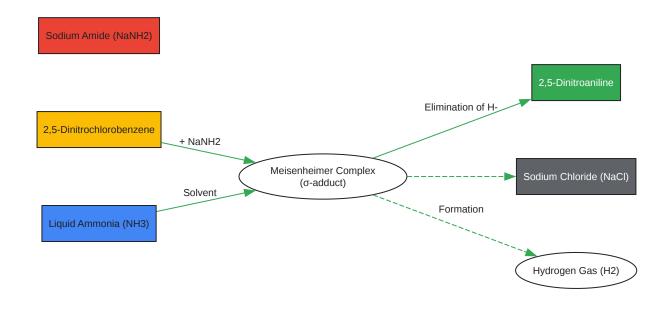


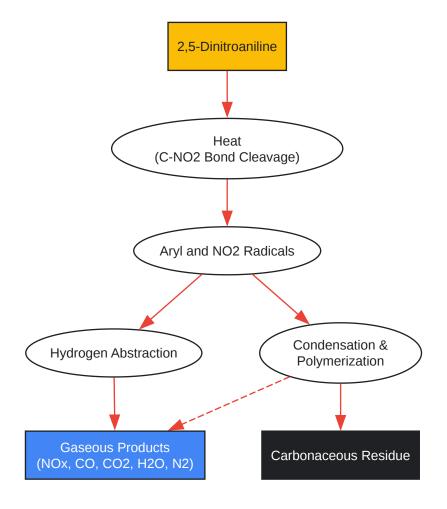
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A potential route for the synthesis of **2,5-Dinitroaniline** is via a nucleophilic aromatic substitution reaction, specifically the Chichibabin reaction, involving the amination of a dinitrochlorobenzene precursor.[3] While a specific protocol for the 2,5-isomer is not detailed in the readily available literature, a procedure can be adapted from the synthesis of related dinitroanilines.







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